2-Chloro-5-fluoropyrimidine
Overview
Description
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H2ClFN2. It is an aromatic heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3, and substituents of chlorine and fluorine at positions 2 and 5, respectively . This compound is widely used as a building block in the synthesis of various pharmaceuticals and organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine building block . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .
Mode of Action
The compound is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules . With two nitrogens in the ring, this compound is π electron deficient which facilitates nucleophilic aromatic substitution .
Biochemical Pathways
It is known that the compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3, via c-n bond forming reaction .
Pharmacokinetics
It is known that the compound has a molecular weight of 13252 g/mol , and it appears as a colourless liquid . Its boiling point is between 172 – 174 °C at 760 mmHg , and it has a relative density of 1.073 g/mL at 25 °C .
Result of Action
It is known that the compound is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . It is also used as a key intermediate for the synthesis of a potent inhibitor of the JAK2 kinase .
Action Environment
It is known that the compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoropyrimidine can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of potassium carbonate (K2CO3), via a carbon-nitrogen (C-N) bond-forming reaction . This indicates that this compound can interact with amines and K2CO3 to form new compounds.
Cellular Effects
For instance, they can cause cardiotoxicity, with clinical manifestations including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis .
Molecular Mechanism
It is known that fluoropyrimidines, including this compound, are π electron deficient, which facilitates nucleophilic aromatic substitution . This property allows this compound to participate in reactions with nucleophiles, leading to the formation of new compounds.
Temporal Effects in Laboratory Settings
It is known that fluoropyrimidines can have varying effects over time, depending on factors such as dosage and the specific cellular environment .
Dosage Effects in Animal Models
For instance, flucytosine, a fluoropyrimidine, can cause skin irritation and serious eye irritation at certain dosages .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Fluoropyrimidines are known to be involved in various metabolic pathways. For instance, flucytosine is converted by cytosine deaminase in fungal cells to fluorouracil, which then interferes with RNA and protein synthesis .
Transport and Distribution
It is known that fluoropyrimidines can be transported and distributed within the body, with factors such as dosage and the specific cellular environment influencing their transport and distribution .
Subcellular Localization
Fluoropyrimidines, including this compound, can be incorporated into nucleic acids, suggesting that they may localize to the nucleus where DNA and RNA synthesis occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine. The process involves the reduction of 2,4-dichloro-5-fluoropyrimidine using zinc powder in tetrahydrofuran as the solvent, with acetic acid added dropwise. The reaction mixture is heated to 70°C and refluxed for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles such as amines . It can also participate in cross-coupling reactions like the Suzuki-Miyaura coupling .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and various amines are used under mild heating conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products:
5-Fluoro-2-amino pyrimidines: Formed by reacting with amines.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate in the synthesis of benzamide scaffolds.
Scientific Research Applications
2-Chloro-5-fluoropyrimidine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing various fluorinated pyrimidines and other heterocyclic compounds.
Biology and Medicine: It is used in the development of active pharmaceutical ingredients, including antibiotics and anticancer agents
Industry: It is applied in the synthesis of ligands for iridium complexes used in OLEDs.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 5-Fluorouracil
- 2-Chloro-4-alkoxy-5-fluoropyrimidines
Comparison: 2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Unlike 5-fluorouracil, which is primarily used as an anticancer agent, this compound is more versatile, serving as a precursor for various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUQBNABXVWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342636 | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62802-42-0 | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-fluoropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-fluoropyrimidine in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various complex molecules, particularly pharmaceuticals. Its structure allows for further chemical modifications, making it a versatile intermediate. For instance, it plays a key role in synthesizing AZD8926, a potent GSK3β inhibitor [].
Q2: What are the challenges associated with the synthesis of this compound?
A2: While the provided abstracts do not delve into specific challenges, one research paper focuses on the "LARGE SCALE SYNTHESIS OF this compound" []. This suggests that large-scale production of this compound might present specific challenges, potentially related to yield optimization, cost-effectiveness, or safety concerns.
Q3: How does the use of this compound in the synthesis of AZD8926 improve the overall process?
A3: The original synthesis route of AZD8926 involved the hazardous compound 5-methyl-4-nitroisoxazole, posing safety concerns []. Incorporating this compound in a novel route utilizing a Ziegler-type coupling offered a safer alternative. This new process significantly improved the overall yield and reduced the number of steps, contributing to a more efficient and safer synthesis of AZD8926 [].
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